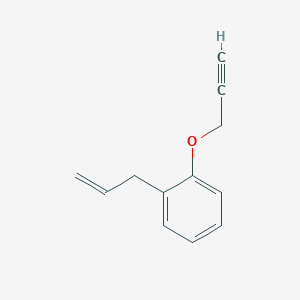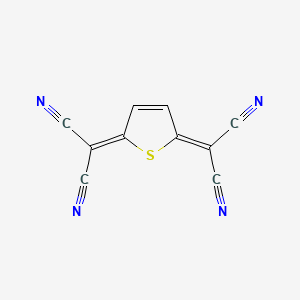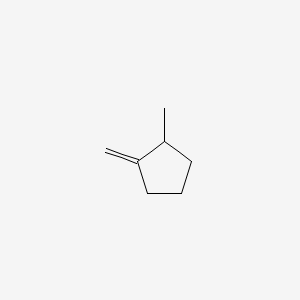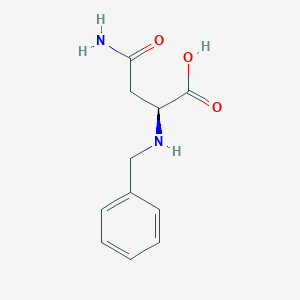
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the hydrosilylation reaction, where phenylsilane reacts with octamethylcyclotetrasiloxane to form the desired tetrasilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) under controlled temperatures.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the field of oncology, where silicon-based compounds show promise in targeting cancer cells.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism by which 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various functional groups, facilitating the formation of complex structures. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar methyl groups but lacking the phenyl substituents.
Tetramethylsilane: A simpler silane compound with only methyl groups attached to the silicon atoms.
Phenyltrimethylsilane: Contains both phenyl and methyl groups but with a different silicon framework.
Uniqueness
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is unique due to its combination of multiple silicon atoms with both phenyl and methyl groups, providing a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
40907-20-8 |
|---|---|
Molekularformel |
C20H34Si4 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
trimethyl-[methyl-(methyl-phenyl-trimethylsilylsilyl)-phenylsilyl]silane |
InChI |
InChI=1S/C20H34Si4/c1-21(2,3)23(7,19-15-11-9-12-16-19)24(8,22(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3 |
InChI-Schlüssel |
PIMLKBZCMXUQKN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



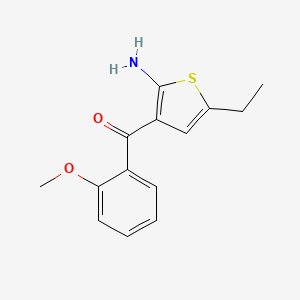
![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)


![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
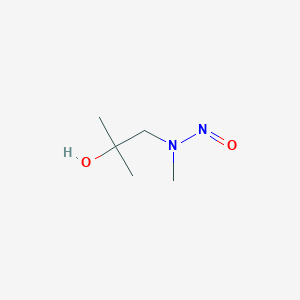
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
